methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a synthetic organic compound with the molecular formula C8H9F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the trifluoromethylation of a cyclopentane derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxocyclopentane-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1374328-92-3 |
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Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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